molecular formula C6H12ClNO2 B13271309 N-(3-methoxypropyl)-N-methylcarbamoyl chloride

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

Cat. No.: B13271309
M. Wt: 165.62 g/mol
InChI Key: QBYCTQAOMLGTLG-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride group attached to a 3-methoxypropyl and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted carbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(3-methoxypropyl)-N-methylcarbamate and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Organic solvents such as dichloromethane, chloroform, or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound include substituted carbamates, which have various applications in pharmaceuticals, agrochemicals, and polymer industries.

Scientific Research Applications

N-(3-methoxypropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: This compound is used in the creation of polymer gel dosimeters for radiotherapy.

    N-(Hydroxymethyl)acrylamide: Used in radiation therapy as a polymer gel dosimeter.

Uniqueness

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the ability to form stable carbamate linkages. This makes it particularly useful in applications where stable covalent modifications are required.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C6H12ClNO2/c1-8(6(7)9)4-3-5-10-2/h3-5H2,1-2H3

InChI Key

QBYCTQAOMLGTLG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)C(=O)Cl

Origin of Product

United States

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